4-Pyridinebutanenitrile

Histamine H1 receptor Structure-Activity Relationship Pyridylalkylamine pharmacophore

4-Pyridinebutanenitrile (CAS 84200-09-9) is a heteroaromatic nitrile consisting of a pyridine ring substituted at the 4-position with a butanenitrile chain (C₉H₁₀N₂, MW 146.19 g/mol). Its computed XLogP3 of 0.8 and topological polar surface area of 36.7 Ų place it in a physicochemical property space distinct from both its shorter-chain analog 4-pyridinepropanenitrile and its carbocyclic isostere benzenebutanenitrile.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 84200-09-9
Cat. No. B1626415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinebutanenitrile
CAS84200-09-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCC#N
InChIInChI=1S/C9H10N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3H2
InChIKeyOXAMZLPBBCZRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinebutanenitrile (CAS 84200-09-9): A Regiospecific C4-Pyridylalkylnitrile Building Block for Medicinal Chemistry and Organic Synthesis


4-Pyridinebutanenitrile (CAS 84200-09-9) is a heteroaromatic nitrile consisting of a pyridine ring substituted at the 4-position with a butanenitrile chain (C₉H₁₀N₂, MW 146.19 g/mol) [1]. Its computed XLogP3 of 0.8 and topological polar surface area of 36.7 Ų place it in a physicochemical property space distinct from both its shorter-chain analog 4-pyridinepropanenitrile and its carbocyclic isostere benzenebutanenitrile [1]. The compound serves as a key synthetic intermediate in the preparation of 4-substituted piperidines and has been employed as a common building block in the synthesis of halogenated dibenzodiazepine-based muscarinic M2 receptor ligands [2].

Why 4-Pyridinebutanenitrile Cannot Be Simply Swapped with Its Positional Isomers or Chain-Length Analogs


The position of the nitrile-bearing alkyl chain on the pyridine ring dictates both biological target engagement and physicochemical properties. In a systematic structure-activity relationship study of histaprodifen-derived H1-receptor agonists, progressively shifting the pyridine attachment from ortho to meta to para resulted in a significant and consecutive decrease in agonist potency and efficacy, demonstrating that the 4-substitution pattern confers a distinct pharmacological profile [1]. Furthermore, the four-carbon butyl spacer provides a specific spatial separation between the pyridine ring and the nitrile functional group that directly influences receptor affinity—the butyl chain was found to confer the highest potency among pyridine-series analogs, whereas shorter (ethyl) and longer spacers altered activity profiles [1]. Compared with the phenyl analog benzenebutanenitrile, the pyridine nitrogen introduces a hydrogen bond acceptor that increases topological polar surface area by approximately 13 Ų and reduces computed logP by ~1.4 units, substantially altering solubility and membrane permeability characteristics [2][3].

4-Pyridinebutanenitrile Quantitative Differentiation Evidence: Regiochemistry, Spacer Length, and Physicochemical Property Comparisons


Para vs. Ortho vs. Meta Pyridine Attachment: H1-Receptor Agonist Potency and Efficacy Differentiation in Guinea Pig Ileum

In a direct head-to-head comparison within a single study, the position of the pyridine ring attachment on the butyl chain of histaprodifen derivatives produced markedly different H1-receptor agonist profiles. The ortho-substituted (2-pyridyl) derivative (compound 56) achieved a pEC50 of 8.16 with Emax of 89% in the guinea pig ileum contractile assay, while shifting to the meta (3-pyridyl) and para (4-pyridyl) positions resulted in a consecutive decrease in both agonist potency and efficacy [1]. This quantitatively demonstrates that 4-pyridinebutanenitrile, as a precursor to the 4-substituted pyridylalkylamine pharmacophore, yields a product with a distinct, attenuated potency profile suitable for applications where full agonism must be avoided [1].

Histamine H1 receptor Structure-Activity Relationship Pyridylalkylamine pharmacophore

Butyl (C4) vs. Ethyl (C2) Alkyl Spacer: H1-Receptor Agonist Activity Modulation in Pyridine Series

The length of the alkyl spacer connecting the pyridine ring to the nitrile-derived amine functional group critically impacts H1-receptor activity. In the imidazole series within the same study, elongation of the alkyl spacer from ethyl (C2, compound 51) to butyl (C4, compound 53) decreased activity from 3630% to 163% of histamine's intrinsic potency [1]. Critically, in the pyridine series, the butyl chain conferred the highest potency and affinity among all spacer lengths tested, establishing that the C4-spacer of 4-pyridinebutanenitrile is optimal for pyridine-based H1-receptor agonist design [1].

Alkyl spacer optimization Histamine H1 agonism Pyridylalkylamine SAR

Lipophilicity and Polar Surface Area Differentiation vs. Benzenebutanenitrile (Carbocyclic Isostere)

4-Pyridinebutanenitrile differs from its carbocyclic isostere benzenebutanenitrile (CAS 2046-18-6) in two key computed physicochemical parameters: XLogP3 and topological polar surface area (TPSA). 4-Pyridinebutanenitrile exhibits an XLogP3 of 0.8 and a TPSA of 36.7 Ų [1], whereas benzenebutanenitrile has an XLogP3 of 2.2 (difference of +1.4 log units) and an estimated TPSA of approximately 23.8 Ų (difference of ~13 Ų) [2]. The presence of the pyridine nitrogen increases hydrogen bond acceptor count from 1 to 2, enhancing aqueous solubility while reducing passive membrane permeability, a trade-off that is quantifiably meaningful for drug design [1].

Lipophilicity Topological Polar Surface Area Drug-likeness physicochemical profiling

Synthetic Intermediate Specificity: Regioselective Access to 4-Substituted Piperidines and Muscarinic M2 Antagonists

4-Pyridinebutanenitrile enables a specific synthetic pathway: catalytic hydrogenation in acidic medium converts the pyridine ring to a piperidine while the nitrile is reduced to the primary amine, yielding piperidine-4-butylamine in a regiospecific manner . This transformation is position-dependent and cannot be replicated with the 2- or 3-pyridyl isomers, which would produce constitutionally different piperidine substitution patterns. Additionally, 4-pyridinebutanenitrile has been explicitly employed as a common intermediate for synthesizing four novel amide analogs of the muscarinic M2 receptor antagonists DIBA and BIBN 140, with the para-substitution of the pyridine ring serving as a critical pharmacophoric anchor point [1].

Piperidine-4-butylamine Muscarinic M2 receptor Selective catalytic hydrogenation

High-Value Application Scenarios for 4-Pyridinebutanenitrile (CAS 84200-09-9) Based on Evidence-Based Differentiation


Design of Partial H1-Receptor Agonists with Attenuated Efficacy via Para-Pyridyl Substitution

Researchers seeking H1-receptor agonists with reduced maximal efficacy should select 4-pyridinebutanenitrile as the precursor to the para-substituted pyridylalkylamine pharmacophore. As demonstrated by Menghin et al. (2003), the para (4-pyridyl) attachment position produces a consecutive decrease in both agonist potency and efficacy compared to ortho and meta isomers, enabling the design of partial agonists with a predictable, attenuated response profile [1]. This is particularly valuable for target validation studies where full receptor activation is undesirable.

Synthesis of Muscarinic M2 Receptor Antagonist Analogs (DIBA/BIBN 140 Series) Using a Common Intermediate

4-Pyridinebutanenitrile has been established as the common intermediate for synthesizing halogenated dibenzodiazepine-based M2 muscarinic receptor antagonists, including amide analogs of DIBA and BIBN 140 [2]. Procurement of this compound is justified for any medicinal chemistry program expanding the SAR around this chemotype, as the 4-pyridyl substitution pattern is essential for pharmacophore recognition.

Regiospecific Preparation of 4-Substituted Piperidine Building Blocks via Catalytic Hydrogenation

The compound's synthetic utility extends to the one-pot preparation of piperidine-4-butylamine through catalytic hydrogenation under acidic conditions . This transformation is regiospecific to the 4-position, producing a 4-substituted piperidine scaffold that cannot be accessed from 2- or 3-pyridinebutanenitrile isomers. This makes 4-pyridinebutanenitrile the required starting material for any project requiring para-substituted piperidine intermediates.

Physicochemical Property Optimization: Replacement of Benzenebutanenitrile for Enhanced Solubility

When a synthetic route requires a butanenitrile-containing aromatic building block but benzenebutanenitrile (XLogP3 2.2, TPSA ~23.8 Ų) exhibits inadequate aqueous solubility, 4-pyridinebutanenitrile (XLogP3 0.8, TPSA 36.7 Ų) provides a direct replacement with a quantifiable −1.4 log-unit reduction in lipophilicity and a +13 Ų increase in polar surface area [2]. This substitution can improve chromatographic behavior, formulation compatibility, and in vitro ADME properties without altering the core butanenitrile reactivity.

Quote Request

Request a Quote for 4-Pyridinebutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.